5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a member of the pyridine family of organic compounds. This compound is characterized by the presence of bromine, chlorine, and a formyl group attached to a methylpyridine ring. It is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde can be synthesized by reacting 5-bromo-6-chloro-4-methylpyridin-2-amine with N,N-dimethylformamide dimethyl acetal in the presence of acetic acid. This reaction typically occurs under mild conditions and yields the desired aldehyde compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 5-bromo-6-chloro-4-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drug candidates and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the presence of bromine and chlorine atoms allows for further functionalization, enabling the compound to interact with various molecular targets.
Comparison with Similar Compounds
5-bromo-2-chloro-4-methylpyridine: This compound is structurally similar but lacks the aldehyde group.
6-chloro-4-methylpyridine-2-carbaldehyde: Similar structure but without the bromine atom.
4-methylpyridine-2-carbaldehyde: Lacks both bromine and chlorine atoms.
Uniqueness: 5-bromo-6-chloro-4-methylpyridine-2-carbaldehyde is unique due to the combination of bromine, chlorine, and an aldehyde group on the methylpyridine ring. This unique structure allows for diverse chemical reactivity and makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
2680536-54-1 |
---|---|
Molecular Formula |
C7H5BrClNO |
Molecular Weight |
234.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.